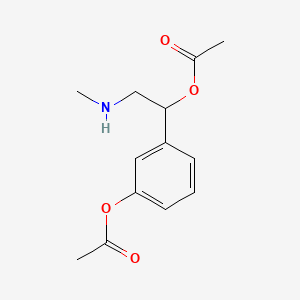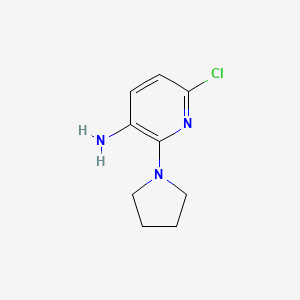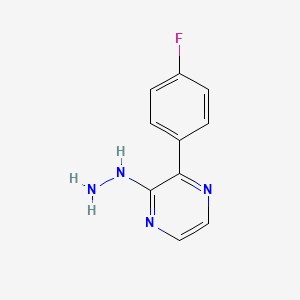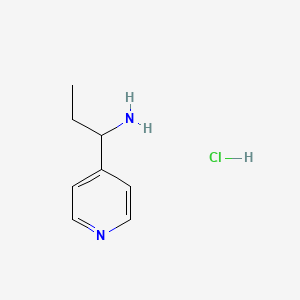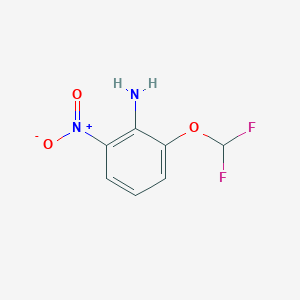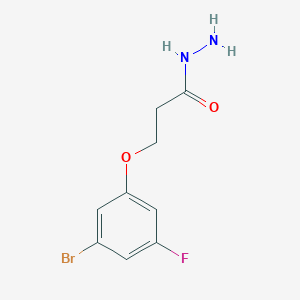
1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate: is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of perfluoroalkyl groups, which impart high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate typically involves the reaction of 1H,1H,2H,2H-Perfluorohexanol with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A base such as pyridine or triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, the carbonate group can hydrolyze to form 1H,1H,2H,2H-Perfluorohexanol and 2,2,2-trifluoroethanol.
Nucleophilic Substitution: The carbonate group can be substituted by nucleophiles such as amines or thiols, leading to the formation of carbamate or thiocarbonate derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Nucleophilic Substitution: Requires nucleophiles like amines or thiols, often in the presence of a base to neutralize the by-products.
Major Products:
Hydrolysis: 1H,1H,2H,2H-Perfluorohexanol and 2,2,2-trifluoroethanol.
Nucleophilic Substitution: Carbamate or thiocarbonate derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate is used as a building block in the synthesis of fluorinated polymers and surfactants. Its unique properties make it suitable for creating materials with low surface energy and high chemical resistance.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and reduce protein adsorption. It is also explored for drug delivery applications due to its ability to form stable emulsions and nanoparticles.
Industry: Industrially, it is used in the production of coatings and lubricants that require high thermal stability and resistance to harsh chemical environments. Its hydrophobic nature makes it ideal for creating water-repellent surfaces.
Mécanisme D'action
The mechanism of action of 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate is primarily based on its ability to form strong carbon-fluorine bonds. These bonds are highly resistant to chemical and thermal degradation, making the compound stable under extreme conditions. The perfluoroalkyl groups also contribute to its hydrophobicity, which is useful in applications requiring water-repellent properties.
Comparaison Avec Des Composés Similaires
- 1H,1H,2H,2H-Perfluorohexyl iodide
- 1H,1H,2H,2H-Perfluorooctyl iodide
- 1H,1H,2H,2H-Perfluorodecyl acrylate
Comparison: 1H,1H,2H,2H-Perfluorohexyl 2,2,2-trifluoroethyl carbonate stands out due to its carbonate functional group, which allows for unique reactivity compared to other perfluoroalkyl compounds. While 1H,1H,2H,2H-Perfluorohexyl iodide and 1H,1H,2H,2H-Perfluorooctyl iodide are primarily used as intermediates in organic synthesis, the carbonate derivative finds applications in surface modification and polymer synthesis. 1H,1H,2H,2H-Perfluorodecyl acrylate, on the other hand, is used in the production of fluorinated polymers with specific properties such as low surface energy and high chemical resistance.
Propriétés
Formule moléculaire |
C9H6F12O3 |
|---|---|
Poids moléculaire |
390.12 g/mol |
Nom IUPAC |
3,3,4,4,5,5,6,6,6-nonafluorohexyl 2,2,2-trifluoroethyl carbonate |
InChI |
InChI=1S/C9H6F12O3/c10-5(11,7(15,16)8(17,18)9(19,20)21)1-2-23-4(22)24-3-6(12,13)14/h1-3H2 |
Clé InChI |
GBOSUFAFINJVJJ-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)OCC(F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



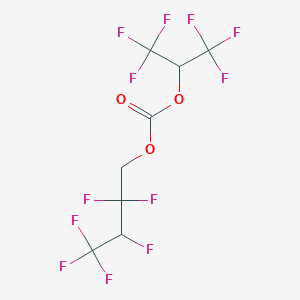
![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)

